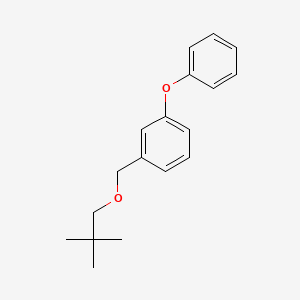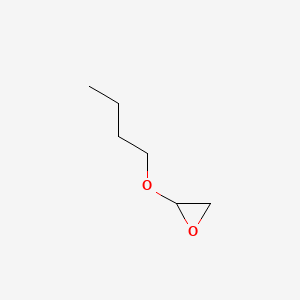
Butoxyoxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxyoxirane: is an organic compound with the molecular formula C6H12O2 and a molar mass of 116.16 g/mol . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butoxyoxirane can be synthesized through several methods, including the reaction of butanol with epichlorohydrin under basic conditions. The reaction typically involves heating the mixture to a specific temperature and maintaining an appropriate pH level to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Butoxyoxirane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions often involve the use of nucleophiles such as alkyl halides or amines .
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of butyric acid or butanol derivatives .
Reduction: Reduction reactions typically yield butanol or butane .
Substitution: Substitution reactions can produce various alkylated products depending on the nucleophile used.
Applications De Recherche Scientifique
Butoxyoxirane is widely used in scientific research due to its unique properties. It is employed in chemistry for synthesizing complex organic molecules, in biology for studying enzyme reactions, in medicine for developing pharmaceuticals, and in industry for producing polymers and other materials.
Mécanisme D'action
The mechanism by which butoxyoxirane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical reactions. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Butoxyoxirane is similar to other epoxy alcohols and alkyl oxiranes , but it stands out due to its unique structure and reactivity. Some similar compounds include propylene oxide and ethylene oxide . While these compounds share some similarities, this compound's larger alkyl group provides distinct chemical properties and reactivity patterns.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
45631-61-6 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-butoxyoxirane |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-7-6-5-8-6/h6H,2-5H2,1H3 |
Clé InChI |
OZLNNOCQVCYYJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



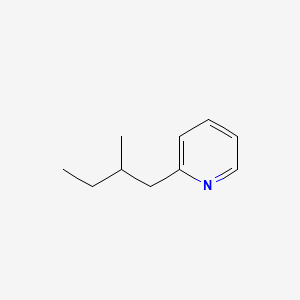
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
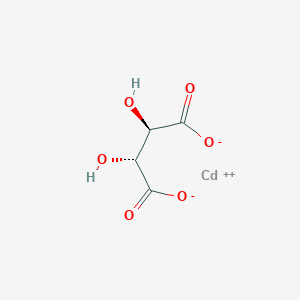
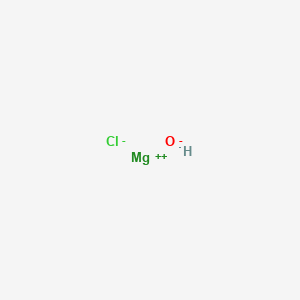
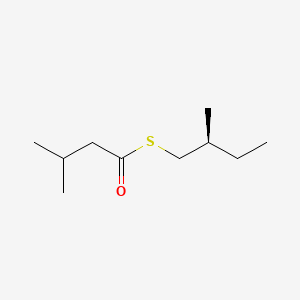
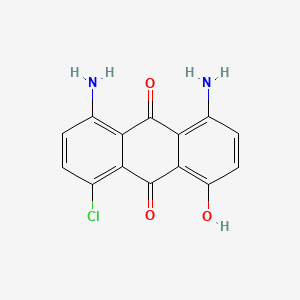
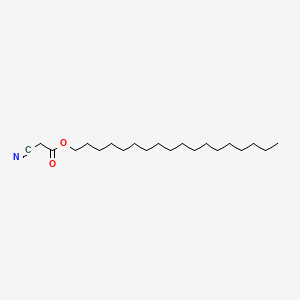
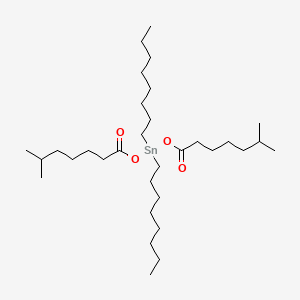

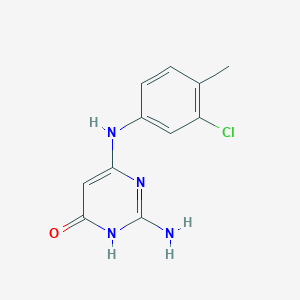
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
